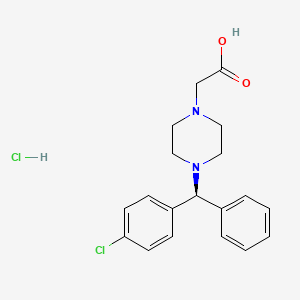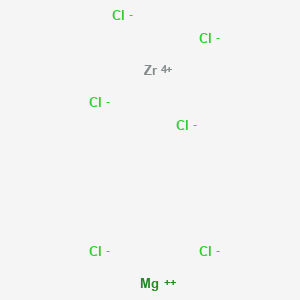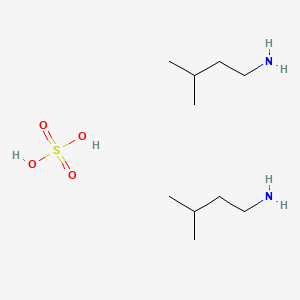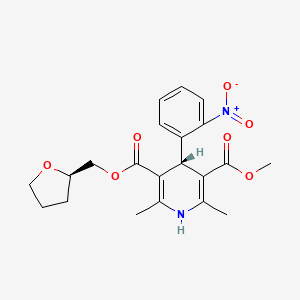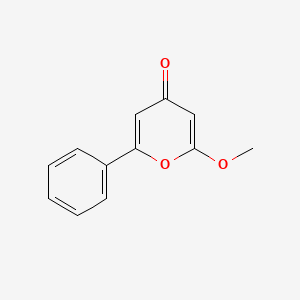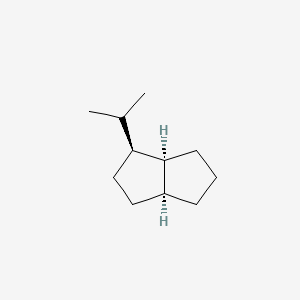
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene is a complex organic compound with a unique structure It is a derivative of pentalene, a bicyclic hydrocarbon, and features a propan-2-yl group attached to the octahydropentalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene typically involves multiple steps, starting from simpler organic molecules One common approach is the hydrogenation of a pentalene derivative under specific conditions to achieve the octahydro form
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium or platinum to facilitate the hydrogenation of pentalene derivatives. The alkylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, or using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts, lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (e.g., NaOH, NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Halogenated derivatives, substituted hydrocarbons
Wissenschaftliche Forschungsanwendungen
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine: A related compound with an amine group instead of a propan-2-yl group.
(1S,3aS,6aS)-1,3A,6A-TRIMETHYL-1-[(2E)-3-(TRIMETHYLSILYL)-2-PROPENYL]HEXAHYDRO-2(1H)-PENTALENONE: Another derivative with different substituents.
Uniqueness
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene is unique due to its specific structural configuration and the presence of the propan-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H20 |
|---|---|
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C11H20/c1-8(2)10-7-6-9-4-3-5-11(9)10/h8-11H,3-7H2,1-2H3/t9-,10-,11-/m0/s1 |
InChI-Schlüssel |
PDMWSCYSSRACKZ-DCAQKATOSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@H]2[C@@H]1CCC2 |
Kanonische SMILES |
CC(C)C1CCC2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


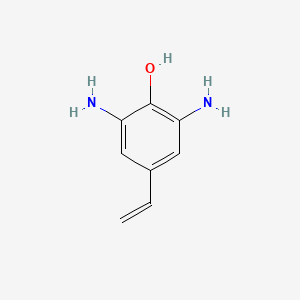
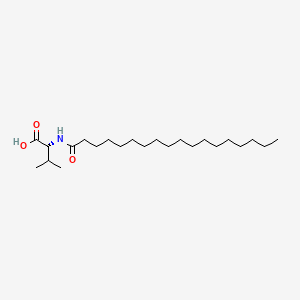

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
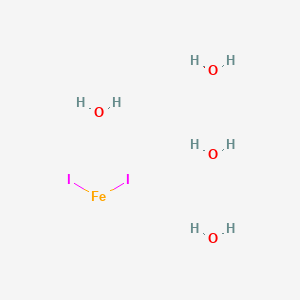

![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)

